1'-(2-(naphthalen-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
The compound is a complex organic molecule that likely contains a naphthalene, acetyl, isobenzofuran, and piperidin group . Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Acetyl is a functional group derived from acetic acid . Isobenzofuran is a heterocyclic compound consisting of a benzene and furan ring . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings . The naphthalene and isobenzofuran components would contribute aromaticity, while the piperidin component would introduce a nitrogen atom into the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the acetyl group, which could undergo various reactions such as nucleophilic acyl substitution . The aromatic rings could also participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the naphthalene and isobenzofuran rings would likely make the compound aromatic and relatively stable . The piperidine component could potentially make the compound basic .Scientific Research Applications
Sigma Ligands and Selectivity
Compounds related to 1'-(2-(naphthalen-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one have been studied for their sigma ligand affinity and selectivity, particularly focusing on sigma 2 binding sites. Structural modifications influence their affinity and selectivity towards sigma 1 and sigma 2 receptors, with certain substituents enhancing sigma 2 selectivity. These findings contribute to understanding the structural factors governing ligand-receptor interactions and the development of selective sigma 2 ligands (E. Moltzen, J. Perregaard, E. Meier, 1995).
Spirovesamicols as Cholinergic Function Modulators
Spirovesamicols, which are conformationally restricted analogs of vesamicol, have been synthesized to develop selective inhibitors of vesicular acetylcholine storage. These compounds demonstrate the potential of spiro-fused structures in creating more selective modulators of presynaptic cholinergic function, suggesting applications in treating disorders related to acetylcholine storage and release (S. Efange, A. Khare, C. Foulon, S. Akella, S. Parsons, 1994).
Synthesis of Functionalized Spiro Compounds
The synthesis of functionalized spiro[indoline-3,4'-naphtho[1,2-b]furan] derivatives through a three-component reaction highlights a methodology for creating novel spiro compounds. These findings have implications for the development of new materials and molecules with potential applications in various fields of chemistry and material science (Jing Sun, Yu Zhang, Rong-Guo Shi, Chaoguo Yan, 2019).
Photochromic Properties of Spiro Compounds
The study of the photochromic properties of a novel spiro[indoline-naphthaline]oxazine derivative underscores the potential of spiro compounds in developing photoresponsive materials. These materials can be utilized in optical data storage, photo-switching devices, and other applications where reversible light-induced changes in material properties are desirable (Hong Li, Meili Pang, Bian-Peng Wu, J. Meng, 2015).
Sigma Receptor Ligands for Therapeutic Applications
The development of novel sigma receptor ligands with carbon substituents in position 3 of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] showcases the therapeutic potential of spiro compounds. These ligands have high affinity and selectivity for sigma receptors, suggesting their application in designing drugs targeting the sigma receptor system for various neurological and psychiatric disorders (C. Maier, B. Wünsch, 2002).
Future Directions
Properties
IUPAC Name |
1'-(2-naphthalen-1-ylacetyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c26-22(15-18-9-5-8-17-7-1-2-10-19(17)18)25-14-6-13-24(16-25)21-12-4-3-11-20(21)23(27)28-24/h1-5,7-12H,6,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPAURHEKRZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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